molecular formula C10H7BrFNO2 B1435214 Methyl 5-Bromo-6-fluoroindole-2-carboxylate CAS No. 2006277-60-5

Methyl 5-Bromo-6-fluoroindole-2-carboxylate

Cat. No.: B1435214
CAS No.: 2006277-60-5
M. Wt: 272.07 g/mol
InChI Key: VBRGCIKCGOXKDV-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-6-fluoroindole-2-carboxylate is a high-value heterocyclic building block primarily utilized in medicinal chemistry and drug discovery research. Its molecular formula is C10H7BrFNO2 . The indole scaffold is a privileged structure in drug development, known for its presence in compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . Specifically, derivatives of indole-2-carboxylate have been identified as a potent scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs) . Research indicates that the indole core and the C2 carboxylate group are critical for chelating magnesium ions within the enzyme's active site, thereby inhibiting its function . Furthermore, this compound serves as a key precursor in the design of molecular frameworks for targeting various kinases, such as EGFR and VEGFR, which are prominent in oncology research . The presence of both bromo and fluoro substituents on the aromatic ring offers reactive sites for further functionalization via cross-coupling reactions and other synthetic transformations, allowing researchers to fine-tune the molecular properties and explore structure-activity relationships (SAR) . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for laboratory use and is not classified as a drug or consumer product. Intended Use: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling and Storage: Please refer to the associated Safety Data Sheet (SDS) for safe handling, storage, and disposal procedures.

Properties

IUPAC Name

methyl 5-bromo-6-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRGCIKCGOXKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006277-60-5
Record name Methyl 5-bromo-6-fluoroindole-2-carboxylate
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Preparation Methods

Step 1: Synthesis of Indole Core

The indole nucleus can be synthesized via classical methods such as the Fischer indole synthesis or Bischler-Napieralski reaction . For example, condensation of phenylhydrazines with suitable ketones under acidic conditions yields the indole framework.

Step 2: Selective Bromination and Fluorination

  • Bromination : The indole is subjected to electrophilic bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled temperature to ensure regioselectivity at the 5-position.

  • Fluorination : The fluorine atom can be introduced via nucleophilic aromatic substitution or electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) , targeting the 6-position.

Step 3: Esterification at the 2-Position

  • The carboxylate group is introduced through functionalization of the indole's 2-position via esterification reactions . Typically, this involves the reaction of indole-2-carboxylic acid derivatives with methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.

Research Findings & Data

Step Reagents & Conditions Yield Reference
Bromination NBS, radical initiator, controlled temperature ~85-92% Based on patent CN102898358A
Fluorination Selectfluor, room temperature ~70-80% Based on patent CN104045592A
Esterification Methyl iodide, base (e.g., K₂CO₃) ~80-90% Literature reports

Multi-step Functionalization of Indole Precursors

An alternative approach involves starting from substituted indoles or indole derivatives, then introducing halogen and ester groups through targeted reactions.

Step 1: Synthesis of 6-Fluoroindole-2-carboxylic Acid

  • Starting from commercially available indoles, fluorination at the 6-position is achieved via electrophilic fluorination reagents, followed by oxidation to the carboxylic acid.

Step 2: Bromination at the 5-Position

  • Bromination is achieved using bromine (Br₂) or NBS under controlled conditions to selectively brominate the 5-position.

Step 3: Esterification to Methyl Ester

  • The carboxylic acid is methylated using methyl iodide or dimethyl sulfate in the presence of a base, yielding methyl 2-carboxylate derivatives.

Research Findings & Data

Step Reagents & Conditions Yield Reference
Fluorination Electrophilic fluorination (e.g., NFSI) ~65-75% Patent CN104045592A
Bromination NBS, acetic acid or DCM solvent ~80% Patent CN102898358A
Methylation Methyl iodide, K₂CO₃ ~85% Literature

Summary of Key Reaction Conditions and Data

Method Starting Material Halogenation Reagents Esterification Reagents Typical Yield References
Route A Indole derivatives NBS, Selectfluor Methyl iodide 70-92% CN102898358A, CN104045592A
Route B Pre-synthesized indole Br₂, NFSI Dimethyl sulfate 65-85% Patent literature

Notes on Optimization and Challenges

  • Regioselectivity : Achieving selective halogenation at the 5- and 6-positions requires careful control of reaction conditions, including temperature, solvent, and reagent equivalents.

  • Yield Optimization : Use of catalysts or directing groups can improve regioselectivity and overall yield.

  • Safety Considerations : Handling of halogenating agents like bromine and fluorinating reagents necessitates strict safety protocols.

Chemical Reactions Analysis

Methyl 5-Bromo-6-fluoroindole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-Bromo-6-fluoroindole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-6-fluoroindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific biological context and the derivatives formed from the compound .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substitution Patterns

Table 1: Key Structural Analogs of Methyl 5-Bromo-6-fluoroindole-2-carboxylate
Compound Name CAS Number Molecular Formula Substituents (Indole Ring) Functional Group Purity Reference
This compound 2006277-60-5 C₁₀H₇BrFNO₂ 5-Br, 6-F 2-COOCH₃ 95%
Methyl 5-bromo-6-fluoroindole-3-carboxylate 1638759-63-3 C₁₀H₇BrFNO₂ 5-Br, 6-F 3-COOCH₃ 95%
Ethyl 3-bromo-6-chloro-5-fluoroindole-2-carboxylate 1245644-30-7 C₁₁H₈BrClFNO₂ 3-Br, 6-Cl, 5-F 2-COOCH₂CH₃ N/A
Methyl 4-bromo-2-methylindole-6-carboxylate 1260383-49-0 C₁₁H₁₀BrNO₂ 4-Br, 2-CH₃ 6-COOCH₃ N/A

Key Observations :

  • Halogen Variations : Ethyl 3-bromo-6-chloro-5-fluoroindole-2-carboxylate demonstrates that replacing fluorine with chlorine and modifying the ester group (ethyl vs. methyl) increases molecular weight (320.54 g/mol) and hydrophobicity (higher LogP) .
  • Methyl vs. Ethyl Esters : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance, which may influence metabolic stability in drug design .

Functional Group Analogs: Carboxamides vs. Carboxylates

Table 2: Carboxamide Derivatives vs. Carboxylates

Compound Name Functional Group Molecular Weight (g/mol) LC/MS Data (m/z [M+H]⁺) Reference
This compound 2-COOCH₃ 296.07 N/A
5-Bromo-1-(cyanomethyl)-6-fluoro-N-methyl-N-phenylindole-2-carboxamide 2-CON(CH₃)Ph 385.22 386.0
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide 2-CON(CH₃)Ph 347.17 348.0

Key Observations :

  • Carboxamides vs. Carboxylates: Carboxamide derivatives (e.g., Compound 74c) exhibit higher molecular weights and altered solubility profiles due to the introduction of aromatic (phenyl) and polar (cyanomethyl) groups. LC/MS data confirm their stability under analytical conditions .
  • Biological Relevance : Carboxamides are often prioritized in medicinal chemistry for enhanced target binding and pharmacokinetic properties compared to carboxylates.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The 6-fluoro substituent in this compound increases the electron-deficient nature of the indole ring, facilitating electrophilic substitution at the 4-position. In contrast, methyl or methoxy groups (e.g., Methyl 4-methoxythiophene-2-carboxylate) enhance electron density, directing reactivity to different ring positions .

Biological Activity

Methyl 5-Bromo-6-fluoroindole-2-carboxylate is a compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on antiviral, anticancer, and antimicrobial properties, as well as its mechanisms of action and potential applications in drug development.

Overview of this compound

This compound is synthesized through a series of reactions that include bromination and fluorination of indole derivatives followed by esterification. The compound features a bromine atom at the 5-position and a fluorine atom at the 6-position of the indole ring, which significantly influences its biological properties.

1. Antiviral Properties

Research indicates that indole derivatives, including this compound, exhibit antiviral activity against various viruses. The compound has been studied for its potential as an inhibitor of influenza virus replication. In vitro studies have shown that it can effectively inhibit viral replication by interfering with viral proteins essential for the virus's life cycle .

2. Anticancer Activity

Indole derivatives are recognized for their anticancer properties. This compound has been evaluated for its ability to induce apoptosis in cancer cells. Studies suggest that it may act through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. For instance, it has been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors .

Table 1: Summary of Anticancer Studies on Indole Derivatives

Study ReferenceCell LineConcentration (µM)Effect Observed
HeLa10Induction of apoptosis
A54920Growth inhibition
MCF715Cell cycle arrest

3. Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and found to exhibit significant antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of bacterial protein synthesis .

Table 2: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Viral Proteins: The compound binds to viral proteins, inhibiting their function and preventing viral replication.
  • Cell Cycle Regulators: It modulates proteins involved in cell cycle progression, leading to cell cycle arrest in cancer cells.
  • Bacterial Targets: Its antimicrobial action is likely due to interference with protein synthesis and disruption of membrane integrity.

Case Study 1: Influenza Inhibition

In a study focused on influenza virus, this compound was found to significantly reduce viral titers in infected cell cultures. The mechanism involved blocking the PB2 protein, which is crucial for viral RNA transcription .

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the anticancer effects revealed that treatment with this compound led to a marked increase in apoptotic markers in breast cancer cell lines (MCF7). Flow cytometry analysis showed increased Annexin V positivity, indicating early apoptosis .

Q & A

Q. What spectroscopic and analytical techniques are recommended for characterizing Methyl 5-Bromo-6-fluoroindole-2-carboxylate?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to confirm the indole ring substitution pattern and ester functionality. LC/MS (e.g., m/z 386 [M+H]+ as in ) is critical for verifying molecular weight and detecting impurities. High-resolution mass spectrometry (HRMS) can resolve isotopic patterns (e.g., bromine’s 79Br^{79}Br/81Br^{81}Br doublet). IR spectroscopy helps identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and aromatic C-F/C-Br bonds. Purity should be confirmed via HPLC with UV detection at 254 nm .

Q. How can synthetic routes for this compound be optimized to reduce side products?

  • Methodological Answer : Monitor reaction intermediates using TLC or inline spectroscopy. For example, describes amidation and cyanomethylation steps under controlled conditions. Optimize temperature and solvent polarity to minimize halogen displacement (e.g., Br/F exchange). Use protecting groups for the indole NH during functionalization steps. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures improves yield .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL ( ) for structure refinement. Define the indole ring’s puckering using Cremer-Pople parameters ( ) to quantify deviations from planarity. ORTEP-3 ( ) visualizes thermal ellipsoids and substituent orientations. For disordered regions (e.g., ester groups), apply restraints or split-site modeling. High-resolution data (≤1.0 Å) is critical for resolving Br/F positions due to similar electron densities .

Q. What computational methods are suitable for studying electronic effects of bromo/fluoro substituents in this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals. Analyze substituent effects on aromatic π-electron density using Natural Bond Orbital (NBO) analysis. Compare calculated vs. experimental 19F^{19}F NMR chemical shifts to validate halogen electronic environments. Molecular dynamics simulations can predict solvent interactions or aggregation behavior .

Q. How should researchers address contradictions in reported reaction yields or spectroscopic data for this compound?

  • Methodological Answer : Cross-validate data using orthogonal techniques. For example, if LC/MS ( ) conflicts with 1H^1H NMR integration, re-examine sample purity or solvent effects. Reproduce synthetic protocols from multiple sources (e.g., vs. 21) under inert atmospheres to rule out moisture/oxygen interference. Publish detailed crystallographic data (CCDC deposition) to resolve structural disputes. Collaborative inter-lab validation is recommended for high-impact findings .

Specialized Experimental Design

Q. What strategies are effective for functionalizing the indole NH position without disrupting the ester group?

  • Methodological Answer : Use mild alkylation agents (e.g., methyl iodide in DMF with K2 _2CO3_3) or acylation with chloroformates. Protect the ester as a tert-butyl group during NH functionalization, followed by deprotection with TFA. Monitor reaction progress via 1H^1H NMR to detect ester hydrolysis byproducts. For regioselective modifications, employ directing groups (e.g., sulfonyl) at C3/C4 positions .

Q. How can researchers analyze halogen bonding interactions in cocrystals of this compound?

  • Methodological Answer : Co-crystallize with hydrogen bond acceptors (e.g., pyridine derivatives) and collect X-ray data. Use Hirshfeld surface analysis (CrystalExplorer) to quantify Br···N/F···O interactions. Compare bond lengths/angles with van der Waals radii to confirm non-covalent interactions. Differential scanning calorimetry (DSC) can assess thermal stability changes in cocrystals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-Bromo-6-fluoroindole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-Bromo-6-fluoroindole-2-carboxylate

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